

# Pasodacigib: A Technical Guide to the Diacylglycerol Kinase Alpha Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pasodacigib |           |
| Cat. No.:            | B15573272   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Pasodacigib** (BAY 2862789) is a potent and selective, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKα). Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), **Pasodacigib** is currently under investigation as a novel immuno-oncology agent.[1] By targeting DGKα, **Pasodacigib** modulates key signaling pathways in both T cells and cancer cells, leading to a dual mechanism of action: enhancement of anti-tumor immunity and direct anti-proliferative effects on tumors. This document provides a comprehensive technical overview of **Pasodacigib**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways and workflows.

## Introduction to Diacylglycerol Kinase Alpha (DGKα)

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in a multitude of cellular signaling pathways. DGK $\alpha$ , in particular, has emerged as a key regulator of T cell activation and a promising therapeutic target in oncology. In T cells, DGK $\alpha$  acts as a negative regulator of T cell receptor (TCR) signaling. Upon TCR engagement, the production of DAG is essential for the activation of downstream signaling cascades that lead to T cell proliferation, cytokine production, and cytotoxic activity. DGK $\alpha$  attenuates this signal by converting DAG to PA, thereby dampening the T cell response and potentially leading to a state



of anergy or exhaustion, which can be exploited by tumors to evade immune surveillance. Furthermore, DGK $\alpha$  is overexpressed in various cancer types, where it contributes to cell survival, proliferation, and resistance to apoptosis.

## Pasodacigib (BAY 2862789)

**Pasodacigib** is a novel investigational drug designed to selectively inhibit the enzymatic activity of DGK $\alpha$ . Its development is rooted in the therapeutic hypothesis that inhibiting DGK $\alpha$  can reinvigorate the anti-tumor immune response and concurrently exert direct cytotoxic effects on cancer cells.

**Chemical Properties** 

| Property         | Value                                                                                                        |
|------------------|--------------------------------------------------------------------------------------------------------------|
| Chemical Formula | C24H23FN4O3                                                                                                  |
| Molecular Weight | 434.47 g/mol                                                                                                 |
| CAS Number       | 2648721-77-9                                                                                                 |
| Synonyms         | BAY 2862789, Pasodacigibum                                                                                   |
| IUPAC Name       | 6-fluoro-1-methyl-4-(4-(5-methylbenzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide |

### **Quantitative Data**

The following tables summarize the available quantitative data for **Pasodacigib** and other relevant DGKα inhibitors.

Table 1: In Vitro Potency of DGKα Inhibitors



| Compound                     | Target     | Assay                | IC50 (nM) | Reference |
|------------------------------|------------|----------------------|-----------|-----------|
| Pasodacigib<br>(BAY 2862789) | Human DGKα | Biochemical<br>Assay | 0.5       | [1]       |
| Compound 16                  | DGKα       | ADP-Glo              | 0.27      | [2]       |
| Compound 1                   | DGKα       | ADP-Glo              | 0.08      | [3]       |
| Compound 2                   | DGKα       | ADP-Glo              | 0.11      | [3]       |

Table 2: Cellular Activity of DGK $\alpha$  Inhibitors

| Compoun<br>d      | Cell Type            | Assay             | Endpoint           | EC50<br>(μM) | Fold<br>Induction | Referenc<br>e |
|-------------------|----------------------|-------------------|--------------------|--------------|-------------------|---------------|
| Compound<br>1     | Human<br>PBMCs       | IL-2<br>Induction | IL-2<br>Release    | 0.53         | 18                | _             |
| Compound<br>5     | Human<br>PBMCs       | IL-2<br>Induction | IL-2<br>Release    | 0.23         | 6.2               | _             |
| Compound<br>7     | Human<br>PBMCs       | IL-2<br>Induction | IL-2<br>Release    | 0.48         | 7.7               |               |
| DGKα<br>inhibitor | OT-1 CD8+<br>T cells | ELISA             | IL-2<br>Production | -            | >2-fold increase  |               |

Table 3: In Vivo Efficacy of DGK $\alpha$  Inhibitors



| Model                                | Treatment                       | Effect                                      | Reference |
|--------------------------------------|---------------------------------|---------------------------------------------|-----------|
| Murine Hepatoma<br>(Hepa1-6)         | DGKα inhibitor                  | Significant<br>suppression of tumor<br>size |           |
| Syngeneic Mouse<br>Models (F9, MB49) | DGKζ inhibitor (BAY<br>2965501) | Maximal anti-tumor effect                   |           |
| Syngeneic Mouse<br>Model (MC38)      | DGKα/ζ dual inhibition          | Additional anti-tumor benefit               | -         |

## Signaling Pathways and Experimental Workflows DGKα Signaling Pathway in T-Cells

The following diagram illustrates the central role of DGK $\alpha$  in modulating T-cell receptor signaling. Inhibition of DGK $\alpha$  by **Pasodacigib** leads to an accumulation of DAG, thereby amplifying downstream signals that promote T-cell activation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Pasodacigib: A Technical Guide to the Diacylglycerol Kinase Alpha Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573272#pasodacigib-diacylglycerol-kinase-alpha-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.